3-Bromo-5-chloro-6-iodopyrazin-2-amine 3-Bromo-5-chloro-6-iodopyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17537845
InChI: InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10)
SMILES:
Molecular Formula: C4H2BrClIN3
Molecular Weight: 334.34 g/mol

3-Bromo-5-chloro-6-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC17537845

Molecular Formula: C4H2BrClIN3

Molecular Weight: 334.34 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-6-iodopyrazin-2-amine -

Specification

Molecular Formula C4H2BrClIN3
Molecular Weight 334.34 g/mol
IUPAC Name 3-bromo-5-chloro-6-iodopyrazin-2-amine
Standard InChI InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10)
Standard InChI Key UAMOIDQYUMMRQG-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(C(=N1)I)Cl)Br)N

Introduction

Structural Identity and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutents include:

  • Bromine at position 3

  • Chlorine at position 5

  • Iodine at position 6

  • Amine group at position 2

This arrangement creates significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₄H₂BrClIN₃
CAS Number1823338-23-3
Molecular Weight334.34 g/mol
Density2.4±0.1 g/cm³ (estimated)
Melting Point106–110°C (analogous compound)
Boiling Point315.7±42.0°C (analogous)
Flash Point144.8±27.9°C

The density and thermal stability align with trends observed in polyhalogenated pyrazines, where increased halogenation elevates molecular packing and decomposition temperatures .

Synthesis and Purification

Synthetic Routes

The synthesis of 3-bromo-5-chloro-6-iodopyrazin-2-amine typically proceeds via sequential halogenation of pyrazin-2-amine precursors:

  • Iodination: Selective iodination at position 6 using N-iodosuccinimide (NIS) in acetic acid at 60°C .

  • Chlorination: Electrophilic chlorination at position 5 employing phosphorus oxychloride (POCl₃) under reflux.

  • Bromination: Radical bromination at position 3 using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃).

Critical Reaction Parameters:

  • Temperature control (±2°C) to prevent over-halogenation

  • Solvent selection (e.g., dichloromethane for bromination)

  • Reaction time optimization (typically 6–12 hours per step)

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (70–90% recovery)

  • Recrystallization: Methanol/water mixtures yield crystals with ≥95% purity .

  • HPLC Analysis: C18 columns, acetonitrile/water mobile phase (retention time: 8.2 min).

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring facilitates nucleophilic attacks, particularly at halogenated positions:

C4H2BrClIN3+NaOCH3C4H2ClIN3OCH3+NaBr[2]\text{C}_4\text{H}_2\text{BrClIN}_3 + \text{NaOCH}_3 \rightarrow \text{C}_4\text{H}_2\text{ClIN}_3\text{OCH}_3 + \text{NaBr} \quad[2]

Key Trends:

  • Iodine exhibits higher leaving-group ability than bromine or chlorine

  • Amine group directs electrophiles to para positions

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsYield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C68%
Buchwald–HartwigPd₂(dba)₃, Xantphos, toluene72%

These reactions enable aryl–aryl bond formation for complex heterocyclic systems .

Applications in Research and Industry

Materials Science

  • Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors

  • Luminescent Materials: Quantum yield = 0.45 in blue-emitting OLEDs

Comparative Analysis with Structural Analogs

CompoundRing SystemHalogen PositionsUnique Properties
5-Bromo-6-chloro-3-iodopyridin-2-aminePyridine5-Br, 6-Cl, 3-IHigher aqueous solubility
3-Chloro-5-iodopyrazin-2-aminePyrazine3-Cl, 5-IEnhanced thermal stability
Target CompoundPyrazine3-Br, 5-Cl, 6-IOptimal halogen diversity

The strategic halogen placement in 3-bromo-5-chloro-6-iodopyrazin-2-amine balances reactivity and stability for synthetic applications .

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